Z-Leu-Tyr-NH2
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Overview
Description
Z-Leu-Tyr-NH2: is a synthetic dipeptide composed of leucine and tyrosine residues. It is often used in biochemical research due to its stability and specific biological activities. .
Scientific Research Applications
Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Safety and Hazards
Future Directions
The future directions of research on “Z-Leu-Tyr-NH2” and similar peptides could involve further investigation of their potential therapeutic applications . For example, modulation of the endogenous oxytocinergic system might represent a new potential pharmacological approach for the treatment of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:
Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.
Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).
Coupling: the activated tyrosine to the protected leucine.
Cleavage: of the peptide from the solid support and removal of protecting groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The amide bonds can be reduced under specific conditions.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or nitrating agents.
Major Products:
Oxidation: Formation of dopaquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated tyrosine derivatives.
Mechanism of Action
The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
- Z-Gly-Phe-NH2
- Z-Ser-Leu-NH2
- Z-Gly-Leu-NH2
Comparison:
- Z-Leu-Tyr-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability.
- Compared to Z-Gly-Phe-NH2 , this compound has a bulkier side chain, affecting its interaction with molecular targets.
- Z-Ser-Leu-NH2 and Z-Gly-Leu-NH2 have different side chains, influencing their solubility and reactivity .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNHAFLVMMCRD-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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